4-(2,5-dimethoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one
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Overview
Description
4-(2,5-dimethoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a benzylidene group substituted with two methoxy groups at the 2 and 5 positions, a tolyl group, and an oxazol-5-one ring
Preparation Methods
The synthesis of 4-(2,5-dimethoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with p-tolylacetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
4-(2,5-dimethoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The methoxy groups on the benzylidene ring can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents to form substituted derivatives.
Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form new benzylidene derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 4-(2,5-dimethoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to cellular components such as proteins or lipids, leading to changes in their structure and function. This interaction can result in various biological effects, including fluorescence labeling of lipid droplets and inhibition of microbial growth .
Comparison with Similar Compounds
4-(2,5-dimethoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one can be compared with other similar compounds, such as:
2,5-Dimethoxy-benzylidene-rhodanine: This compound also contains a benzylidene group with methoxy substitutions and is used as a fluorescent dye for lipid droplets.
2,5-Dimethoxy-benzylidene-malononitrile: Similar in structure, this compound is used for its fluorescence properties in biological research.
2-(2,5-Dimethoxy-benzylidene)hydrazine-1-carbothioamide: This Schiff base ligand forms metal complexes with potential antibacterial and cytotoxic activities.
These comparisons highlight the unique properties and applications of this compound, distinguishing it from other related compounds.
Properties
Molecular Formula |
C19H17NO4 |
---|---|
Molecular Weight |
323.3g/mol |
IUPAC Name |
(4Z)-4-[(2,5-dimethoxyphenyl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C19H17NO4/c1-12-4-6-13(7-5-12)18-20-16(19(21)24-18)11-14-10-15(22-2)8-9-17(14)23-3/h4-11H,1-3H3/b16-11- |
InChI Key |
MNYMOMPFJRTKDZ-WJDWOHSUSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=C(C=CC(=C3)OC)OC)C(=O)O2 |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C\C3=C(C=CC(=C3)OC)OC)/C(=O)O2 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=C(C=CC(=C3)OC)OC)C(=O)O2 |
Origin of Product |
United States |
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